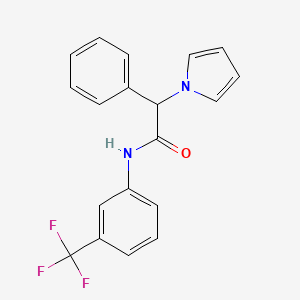

2-phenyl-2-(1H-pyrrol-1-yl)-N-(3-(trifluoromethyl)phenyl)acetamide

Description

Properties

IUPAC Name |

2-phenyl-2-pyrrol-1-yl-N-[3-(trifluoromethyl)phenyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15F3N2O/c20-19(21,22)15-9-6-10-16(13-15)23-18(25)17(24-11-4-5-12-24)14-7-2-1-3-8-14/h1-13,17H,(H,23,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXRUTJQAWASLFJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C(=O)NC2=CC=CC(=C2)C(F)(F)F)N3C=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15F3N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-phenyl-2-(1H-pyrrol-1-yl)-N-(3-(trifluoromethyl)phenyl)acetamide typically involves the reaction of 2-phenyl-2-(1H-pyrrol-1-yl)acetonitrile with 3-(trifluoromethyl)aniline under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as palladium on carbon (Pd/C) and ethanol, respectively. The reaction mixture is heated under reflux conditions to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction parameters, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

2-phenyl-2-(1H-pyrrol-1-yl)-N-(3-(trifluoromethyl)phenyl)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃). Reactions are typically conducted in acidic or basic media.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used under anhydrous conditions.

Substitution: Nucleophilic substitution reactions often involve reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

Organic Synthesis

2-Phenyl-2-(1H-pyrrol-1-yl)-N-(3-(trifluoromethyl)phenyl)acetamide serves as a versatile building block in organic synthesis. It can be utilized to create more complex molecules through various chemical reactions, including:

- Oxidation : Utilizing agents like potassium permanganate (KMnO₄).

- Reduction : Employing lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

- Substitution Reactions : Engaging in nucleophilic substitutions to introduce new functional groups.

Biological Activities

Research indicates that this compound exhibits potential biological activities, making it a subject of interest in pharmacology:

-

Antimicrobial Properties : Studies have shown effectiveness against various microbial strains, suggesting its potential as an antimicrobial agent.

- Case Study: A study demonstrated the compound's ability to inhibit the growth of Staphylococcus aureus, highlighting its potential for developing new antibiotics.

-

Anticancer Effects : Preliminary research suggests that it may inhibit certain enzymes involved in cancer cell proliferation.

- Case Study: In vitro studies indicated that the compound could reduce the viability of cancer cells by modulating specific signaling pathways.

Pharmaceutical Intermediate

The compound is being investigated as a pharmaceutical intermediate in the synthesis of novel drugs. Its unique structure allows for modifications that can enhance therapeutic efficacy.

Material Science

In material science, this compound is explored for its properties in developing new materials with specific functionalities, such as:

-

Polymers : As a precursor for creating polymers with enhanced thermal and mechanical properties.

- Case Study: Research on polymer composites incorporating this compound showed improved stability under thermal stress.

Mechanism of Action

The mechanism of action of 2-phenyl-2-(1H-pyrrol-1-yl)-N-(3-(trifluoromethyl)phenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Analysis

Table 1: Structural Features of Selected Acetamide Derivatives

Key Observations :

- The target compound’s pyrrole substituent differentiates it from benzothiazole (e.g., compound 13) or thienopyrimidine derivatives (e.g., 4a).

- The 3-(trifluoromethyl)phenyl group is a recurring motif in analogs (e.g., compounds 13 and 4a), suggesting its importance in enhancing bioavailability or receptor affinity .

Analysis :

- The low yield (19%) for compound 13 highlights challenges in synthesizing trifluoromethyl-containing acetamides, possibly due to steric hindrance or side reactions. The target compound’s synthesis may face similar hurdles if analogous methods are employed.

Physicochemical and Crystallographic Properties

Table 3: Physicochemical and Crystallographic Data

Key Findings :

- The R²₂(8) hydrogen-bonding motif observed in dichlorophenyl acetamide derivatives () stabilizes crystal packing via infinite 1D chains . The target compound’s pyrrole may form distinct hydrogen bonds, affecting crystallinity or solubility.

Biological Activity

2-phenyl-2-(1H-pyrrol-1-yl)-N-(3-(trifluoromethyl)phenyl)acetamide (CAS Number: 1257547-30-0) is a synthetic organic compound notable for its complex structure, which includes a pyrrole ring and a trifluoromethyl-substituted phenyl group. This compound has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities, including antimicrobial and anticancer effects.

| Property | Details |

|---|---|

| Molecular Formula | C₁₉H₁₅F₃N₂O |

| Molecular Weight | 344.3 g/mol |

| IUPAC Name | This compound |

| InChI | InChI=1S/C19H15F3N2O/c20-19(21,22)15-9-6-10-16(13-15)23-18(25)17(24-11-4-5-12-24)14-7-2-1-3-8-14/h1-13,17H,(H,23,25) |

Antimicrobial Properties

Research indicates that compounds containing pyrrole rings often exhibit significant antimicrobial activity. For instance, derivatives of pyrrole have been shown to possess activity against various bacterial strains. A study evaluating related pyrrolyl benzamide derivatives found minimum inhibitory concentration (MIC) values as low as 3.125 μg/mL against Staphylococcus aureus, suggesting that modifications similar to those in this compound could enhance antimicrobial efficacy .

Anticancer Potential

The anticancer properties of this compound are attributed to its ability to interact with specific molecular targets involved in cell proliferation. Preliminary studies suggest that it may inhibit enzymes critical for cancer cell growth, thereby exhibiting potential as an anticancer agent. The trifluoromethyl group has been associated with improved potency in various drug candidates, enhancing their interaction with biological targets .

The proposed mechanism of action for this compound involves:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways related to cancer cell proliferation.

- Receptor Interaction : It could bind to specific receptors, modulating their activity and leading to a cascade of biological responses.

- Oxidative Stress Induction : Similar compounds have been shown to induce oxidative stress in microbial cells, leading to cell death.

Case Studies and Research Findings

Several studies have explored the biological activities of compounds structurally related to this compound:

- Antibacterial Activity : A comparative study of pyrrole derivatives indicated that modifications such as the introduction of trifluoromethyl groups significantly enhance antibacterial potency against E. coli and S. aureus .

- Anticancer Studies : Research focusing on pyrrole-based compounds demonstrated their potential in inhibiting tumor growth in various cancer models, with some compounds showing IC50 values in the low micromolar range .

- Pharmacokinetics : Investigations into the pharmacokinetic properties of related compounds suggest favorable absorption and distribution characteristics, making them suitable candidates for further development as therapeutic agents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.